molecular formula C18H16N2O3 B14031721 (Z)-N-Ethyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxamide

(Z)-N-Ethyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxamide

Cat. No.: B14031721
M. Wt: 308.3 g/mol
InChI Key: TXGKQTFGMUBGHJ-UHFFFAOYSA-N
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Description

(Z)-N-Ethyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by its unique structure, which includes an indoline core, a hydroxy(phenyl)methylene group, and an ethyl carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Ethyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxamide typically involves the condensation of an indoline derivative with an aldehyde under specific reaction conditions. One common method involves the use of a base-catalyzed reaction where the indoline derivative is reacted with the aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Ethyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the indoline core can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N-Ethyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Hydroxy-6-((2-methoxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexa-2,4-dien-1-one
  • 2-((E)-((Z)-3-(((4-hydroxyphenyl)amino)methylene)-4-oxocyclohexa-1,5-dien-1-yl)diazenyl)benzoic acid

Uniqueness

(Z)-N-Ethyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxamide is unique due to its specific structural features, such as the combination of an indoline core with a hydroxy(phenyl)methylene group and an ethyl carboxamide moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-benzoyl-N-ethyl-2-hydroxy-1H-indole-6-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-2-19-17(22)12-8-9-13-14(10-12)20-18(23)15(13)16(21)11-6-4-3-5-7-11/h3-10,20,23H,2H2,1H3,(H,19,22)

InChI Key

TXGKQTFGMUBGHJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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